1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Catalog No.
S671905
CAS No.
250285-32-6
M.F
C27H37ClN2
M. Wt
425 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

CAS Number

250285-32-6

Product Name

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride

Molecular Formula

C27H37ClN2

Molecular Weight

425 g/mol

InChI

InChI=1S/C27H37N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-21H,1-8H3;1H/q+1;/p-1

InChI Key

AVJBQMXODCVJCJ-UHFFFAOYSA-M

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]

Synonyms

1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOLIUM CHLORIDE;1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOLIUM CHLORIDE;1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOLI&;1,3-Bis(2,6-di-i-propylphenyl)imidazoliumchloride,min.95%;1,3-BIS(2,6-DI-I-PROPYLPHENYL) IMIDAZOLIUM CHLORI

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]

1.3-Bis(2,6-diisopropylphenyl)imidazolium chloride, also known as 1,3-BDIP, is a well-studied ionic liquid () that finds applications in various scientific research fields due to its unique properties. Here's a closer look at its specific research applications:

Catalysis

1,3-BDIP serves as a precursor for N-heterocyclic carbenes (NHCs) (), which are efficient and versatile organocatalysts in various organic transformations. When combined with a transition metal like palladium, 1,3-BDIP forms a highly active catalyst for cross-coupling reactions, particularly for the coupling of pyridyl halides with aryl boronic acids. This specific application has been reported in the journal Tetrahedron ().

Material Science

,3-BDIP exhibits potential applications in the development of functional materials like ionic liquids and ionic polymers. Its unique ionic structure and tunable properties make it a promising candidate for designing electrolytes in batteries and fuel cells, as well as for creating self-healing materials and lubricants with specific properties.

Other Applications

Beyond catalysis and material science, 1,3-BDIP is being explored in other research areas, including:

  • Electrochemistry: As an electrolyte component in electrochemical devices due to its good conductivity and stability.
  • Separation science: As an extraction solvent for various compounds due to its tunable polarity and ability to dissolve diverse materials.
  • Biotechnology: As a potential solvent or component in biocompatible materials for specific applications.

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is a prominent compound in organic chemistry, particularly known for its role as a precursor to N-heterocyclic carbenes. It possesses the molecular formula C27H37ClN2 and a molecular weight of 425.06 g/mol. The compound appears as a white to light yellow crystalline powder and is slightly soluble in water, while being more soluble in organic solvents like methanol . Its hygroscopic nature necessitates careful storage in a cool, dry environment.

This compound is primarily utilized in the synthesis of various NHC (N-heterocyclic carbene) complexes. For instance, it serves as a reagent in the formation of NHC Copper(I) complexes, which are noted for their luminescent properties and potential applications in organic light-emitting diodes. Additionally, it is involved in synthesizing the methyl ester derivative of the drug Vadimezan, specifically 5,6-Dimethyl-9-oxo-9H-xanthene-4-acetic acid methyl ester .

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride typically involves the reaction of 2,6-diisopropylphenyl aniline with imidazolium salts under controlled conditions. The process may vary based on specific experimental setups but generally ensures high purity and yield. The compound can also be generated through other synthetic routes involving N-heterocyclic carbene precursors .

The applications of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride are diverse:

  • Organic Synthesis: It serves as an essential reagent in various organic reactions.
  • Pharmaceutical Intermediate: It is used in the synthesis of pharmaceutical compounds.
  • Catalysis: The compound is utilized to produce catalysts for cross-coupling reactions involving aryl Grignard reagents .
  • Materials Science: Its luminescent properties make it a candidate for applications in organic light-emitting diodes .

Research into the interactions of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride has shown its ability to form stable complexes with transition metals, enhancing catalytic activity in various reactions. These interactions are crucial for understanding its role as a catalyst and its potential applications in material science and pharmaceuticals .

Several compounds exhibit structural or functional similarities to 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3-Di(2,6-diisopropylphenyl)imidazolium chlorideSimilar imidazolium structureEnhanced stability and solubility
1-(2,6-Diisopropylphenyl)-3-methylimidazolium chlorideContains a methyl group at position 1Different electronic properties
1-(2-Ethylphenyl)-3-(2,6-diisopropylphenyl)imidazolium chlorideEthyl group substitution at position 1Potentially altered reactivity due to steric effects

Uniqueness

The uniqueness of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride lies in its specific steric and electronic properties that enhance its effectiveness as a catalyst and pharmaceutical intermediate. Its application in luminescent materials further distinguishes it from other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (77.39%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (22.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (77.39%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (77.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (22.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (77.39%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (77.39%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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